molecular formula C21H25FN2O3S B11335044 1-[(2-fluorobenzyl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide

1-[(2-fluorobenzyl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide

Cat. No.: B11335044
M. Wt: 404.5 g/mol
InChI Key: DMWLMHSZYUINCK-UHFFFAOYSA-N
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Description

1-[(2-fluorobenzyl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

The synthesis of 1-[(2-fluorobenzyl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide involves several steps. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfonyl group: This step typically involves the reaction of the piperidine derivative with a sulfonyl chloride in the presence of a base.

    Attachment of the fluorobenzyl group: This can be done through nucleophilic substitution reactions.

    Final coupling with the phenylethyl group: This step often involves amide bond formation using coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .

Chemical Reactions Analysis

1-[(2-fluorobenzyl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, especially under basic conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-[(2-fluorobenzyl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-fluorobenzyl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1-[(2-fluorobenzyl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

    2-Fluoroacrylfentanyl: Similar in structure but with different pharmacological properties.

    2-Fluorobutyrfentanyl: Another fluorinated derivative with distinct biological activities.

    2-Methylacetylfentanyl: A methylated analog with unique potency and efficacy.

These compounds share structural similarities but differ in their pharmacological profiles, making this compound unique in its specific applications and effects .

Properties

Molecular Formula

C21H25FN2O3S

Molecular Weight

404.5 g/mol

IUPAC Name

1-[(2-fluorophenyl)methylsulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide

InChI

InChI=1S/C21H25FN2O3S/c22-20-9-5-4-8-19(20)16-28(26,27)24-14-11-18(12-15-24)21(25)23-13-10-17-6-2-1-3-7-17/h1-9,18H,10-16H2,(H,23,25)

InChI Key

DMWLMHSZYUINCK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCCC2=CC=CC=C2)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

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